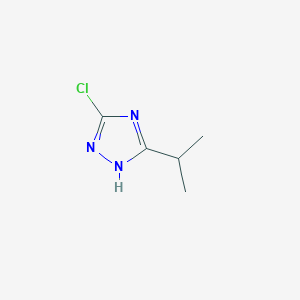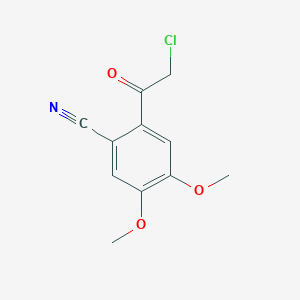
3-chloro-5-isopropyl-1H-1,2,4-triazole
Übersicht
Beschreibung
3-Chloro-5-isopropyl-1H-1,2,4-triazole is a unique heterocyclic compound . It is part of the 1,2,4-triazole family, which are present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against various diseases .
Synthesis Analysis
The synthesis of 1,2,4-triazole-containing scaffolds, such as 3-chloro-5-isopropyl-1H-1,2,4-triazole, has been a subject of research. Strategies for synthesis often involve the use of 3-amino-1,2,4-triazole . Synthetic methods reported to date provide access to a wide range of 1,2,4-triazole via multistep synthetic routes .Molecular Structure Analysis
The molecular formula of 3-chloro-5-isopropyl-1H-1,2,4-triazole is C5H8ClN3 . It is a member of the 1,2,4-triazole family, which are nitrogen-containing heterocycles .Chemical Reactions Analysis
1,2,4-Triazoles, including 3-chloro-5-isopropyl-1H-1,2,4-triazole, operate as main pharmacophores through hydrogen-bonding and dipole interactions with biological receptors . They have been introduced as antimicrobial agents and various medicines .Physical And Chemical Properties Analysis
The average mass of 3-chloro-5-isopropyl-1H-1,2,4-triazole is 145.590 Da . More detailed physical and chemical properties are not available in the search results.Wissenschaftliche Forschungsanwendungen
Pharmaceutical Chemistry
1,2,4-Triazole derivatives are prominent in pharmaceutical chemistry due to their ability to act as pharmacophores, engaging in hydrogen-bonding and dipole interactions with biological receptors . The 3-chloro-5-isopropyl variant can be utilized in the synthesis of new drug candidates, particularly those targeting cancer cells, microbes, and various diseases .
Agrochemistry
In the field of agrochemistry, triazole compounds have been used as growth regulators and fungicides. The specific substitution pattern of 3-chloro-5-isopropyl could potentially enhance these properties, offering a new avenue for crop protection and yield improvement .
Material Sciences
The structural properties of 1,2,4-triazoles make them suitable for applications in material sciences. They can be incorporated into polymers or used as ligands in coordination chemistry, which could lead to the development of new materials with unique properties .
Organic Catalysts
Triazoles, including the 3-chloro-5-isopropyl variant, can serve as organic catalysts due to their nitrogen content and ability to participate in various chemical reactions. They could be used to catalyze reactions in organic synthesis, potentially leading to more efficient and environmentally friendly processes .
Antimicrobial Agents
The N–C–S linkage in the 1,2,4-triazole skeleton has been associated with antimicrobial activity. As such, 3-chloro-5-isopropyl-1H-1,2,4-triazole could be explored as a novel antimicrobial agent, with potential applications in medicine and sanitation .
Anticancer and Antitumor Activities
Triazole derivatives have shown potential in anticancer and antitumor therapies. The unique structure of 3-chloro-5-isopropyl-1H-1,2,4-triazole may interact with specific biological targets, offering a new pathway for the treatment of various cancers .
Wirkmechanismus
Compounds containing a triazole structure exhibit broad biological activities, such as antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities . A great quantity of drugs with a triazole structure has been developed and proved, for example, ketoconazole and fluconazole .
Eigenschaften
IUPAC Name |
3-chloro-5-propan-2-yl-1H-1,2,4-triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8ClN3/c1-3(2)4-7-5(6)9-8-4/h3H,1-2H3,(H,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDIJNDYVYVYVND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=NN1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-5-isopropyl-1H-1,2,4-triazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7,8-Dimethoxy-4,5-dihydrospiro[pyrrolo(1,2-a)-quinoxaline-4,4'-piperidine] hydrochloride](/img/structure/B1453348.png)

![1-[2-(4-Fluorophenoxy)ethyl]piperidin-3-ol](/img/structure/B1453351.png)









![4-bromo-N-[2-(methylsulfanyl)ethyl]-1-(propan-2-yl)-1H-pyrrole-2-carboxamide](/img/structure/B1453369.png)
